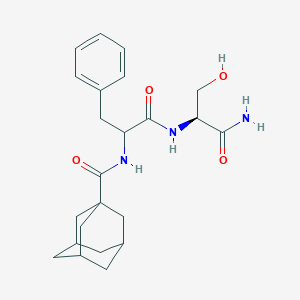
Unk-DL-Phe-Ser-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Unk-DL-Phe-Ser-NH2” is a synthetic peptide composed of the amino acids phenylalanine and serine, with an amide group at the C-terminus. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Peptides like “this compound” are known for their ability to interact with biological systems, making them valuable tools for research and therapeutic purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Unk-DL-Phe-Ser-NH2” typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (phenylalanine and serine) through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups, allowing the next amino acid to be added. The final step involves cleaving the peptide from the resin and deprotecting the side chains to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the final product.
化学反应分析
Types of Reactions
“Unk-DL-Phe-Ser-NH2” can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require specific catalysts and conditions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine derivatives, while reduction can result in modified peptide structures.
科学研究应用
“Unk-DL-Phe-Ser-NH2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of “Unk-DL-Phe-Ser-NH2” involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Dermorphin: A highly potent opioid peptide with a similar structure.
Taphalgin: A synthetic derivative of dermorphin with analgesic properties.
Diphenylalanine-based peptides: Known for their self-assembly properties and applications in nanomedicine.
Uniqueness
“Unk-DL-Phe-Ser-NH2” is unique due to its specific amino acid sequence and potential applications. Unlike other peptides, it combines the properties of phenylalanine and serine, making it a valuable tool for research and therapeutic purposes.
属性
IUPAC Name |
N-[1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c24-20(28)19(13-27)25-21(29)18(9-14-4-2-1-3-5-14)26-22(30)23-10-15-6-16(11-23)8-17(7-15)12-23/h1-5,15-19,27H,6-13H2,(H2,24,28)(H,25,29)(H,26,30)/t15?,16?,17?,18?,19-,23?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHAAXHJNTTPK-XDNQBYJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














